molecular formula C10H9N3O B11905712 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde CAS No. 154696-42-1

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde

Cat. No.: B11905712
CAS No.: 154696-42-1
M. Wt: 187.20 g/mol
InChI Key: DYFIAUNNGZLIFO-UHFFFAOYSA-N
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Description

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde is a chemical compound that features both an imidazole ring and a picolinaldehyde moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the picolinaldehyde moiety is derived from picolinic acid, a derivative of pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde typically involves the condensation of 1H-imidazole with a suitable picolinaldehyde precursor. One common method is the reaction of 1H-imidazole with 4-chloromethylpicolinaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 6-((1H-Imidazol-1-yl)methyl)picolinic acid.

    Reduction: 6-((1H-Imidazol-1-yl)methyl)picolinyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to bioactivity. The compound’s effects are mediated through its ability to participate in redox reactions and form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-((1H-Imidazol-1-yl)methyl)pyridine-2-carbaldehyde: Similar structure but with different substitution patterns on the pyridine ring.

    4-((1H-Imidazol-1-yl)methyl)benzaldehyde: Contains a benzene ring instead of a pyridine ring.

    2-((1H-Imidazol-1-yl)methyl)benzaldehyde: Another benzaldehyde derivative with the imidazole ring attached at a different position.

Uniqueness

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde is unique due to its combination of an imidazole ring and a picolinaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. The presence of both functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

CAS No.

154696-42-1

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

6-(imidazol-1-ylmethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H9N3O/c14-7-10-3-1-2-9(12-10)6-13-5-4-11-8-13/h1-5,7-8H,6H2

InChI Key

DYFIAUNNGZLIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C=O)CN2C=CN=C2

Origin of Product

United States

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